

4-(Azetidin-1-YL)piperidine CAS number and physical properties

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Compound of Interest

Compound Name: 4-(Azetidin-1-YL)piperidine

Cat. No.: B1323043

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4-(Azetidin-1-yl)piperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **4-(Azetidin-1-yl)piperidine**, a heterocyclic amine with significant potential in pharmaceutical development. This document covers its fundamental chemical and physical properties, alongside a generalized experimental protocol for its synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Data and Physical Properties

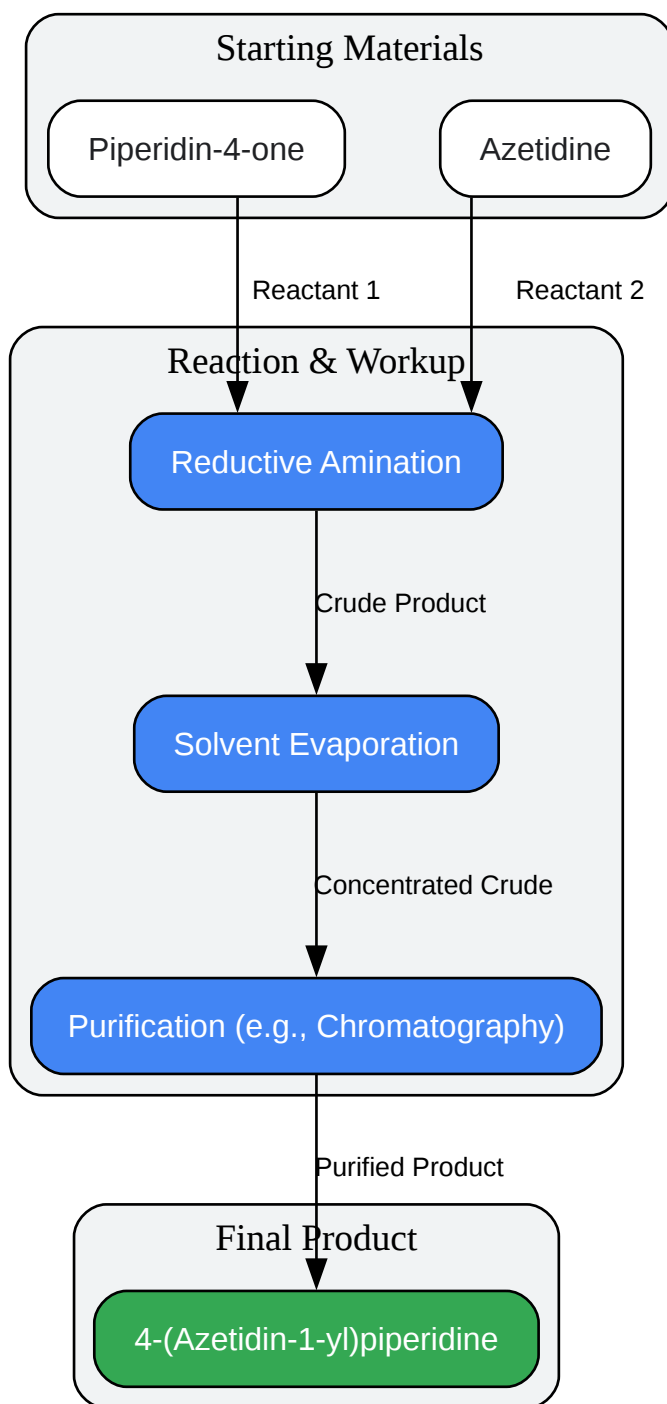
4-(Azetidin-1-yl)piperidine, also known as Piperidine, 4-(1-azetidinyl)-, is a versatile building block in organic synthesis. Its unique structure, incorporating both a piperidine and an azetidine ring, makes it a valuable scaffold for the development of novel therapeutic agents.^[1] The dihydrochloride salt of this compound is also commercially available.^{[2][3]}

The key identification and physical property data for **4-(Azetidin-1-yl)piperidine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	686298-29-3	[1][4]
Molecular Formula	C ₈ H ₁₆ N ₂	[1]
Molecular Weight	140.226 g/mol	[1]
Boiling Point	211.6 °C at 760 mmHg	[1]
Flash Point	88.3 °C	[1]
Density	1.014 g/cm ³	[1]
Appearance	Not explicitly stated, likely a liquid	
Storage Temperature	2-8 °C	[1]

Synthetic Approach: A Generalized Experimental Protocol

The synthesis of piperidine derivatives is a well-established area of organic chemistry, often involving the hydrogenation of corresponding pyridine precursors.[5] For 4-substituted piperidones, the Mannich reaction is a commonly employed method.[6][7] The following is a generalized workflow for the synthesis of **4-(Azetidin-1-yl)piperidine**, based on common synthetic strategies for related compounds.



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Generalized Synthetic Workflow for **4-(Azetidin-1-yl)piperidine**.

Methodology:

A typical synthesis would involve the reductive amination of piperidin-4-one with azetidine. This reaction is commonly carried out in a suitable solvent, such as methanol or dichloromethane, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is typically quenched, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often using column chromatography on silica gel, to yield the final **4-(Azetidin-1-yl)piperidine**. The identity and purity of the synthesized compound are confirmed through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[8] Piperidin-4-ones and their derivatives have been reported to exhibit a broad range of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The incorporation of the azetidine moiety, a strained four-membered ring, can introduce unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[9] Consequently, **4-(Azetidin-1-yl)piperidine** serves as a valuable intermediate for the synthesis of novel bioactive molecules targeting various diseases.[1]

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